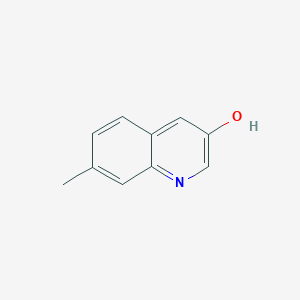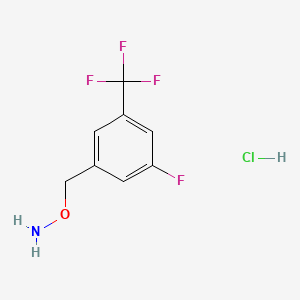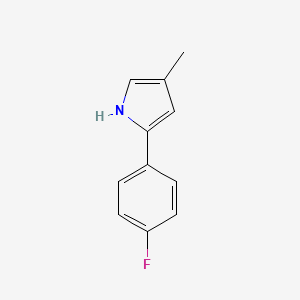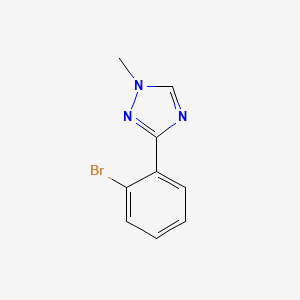
7-Methylquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinolin-3-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group at the 7th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinolin-3-ol can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses . These methods typically involve the cyclization of aniline derivatives with appropriate reagents under acidic or basic conditions. For instance, the Friedländer synthesis involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods are favored for their efficiency and reduced environmental impact . Additionally, green chemistry approaches, such as ultrasound irradiation reactions, have been explored to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Methylquinolin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methyl groups on the quinoline ring .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinoline-3,7-dione derivatives, 7-methylquinolin-3-amine, and various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 7-Methylquinolin-3-ol, lacking the methyl and hydroxyl groups.
3-Methylquinolin-7-ol: An isomer with the methyl and hydroxyl groups at different positions.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methylquinolin-3-ol |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-9(12)6-11-10(8)4-7/h2-6,12H,1H3 |
InChI Key |
ODRCSHUJAKEIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)





![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![1-[2-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13689774.png)



![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)
